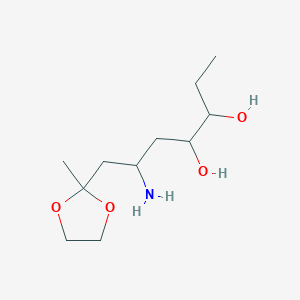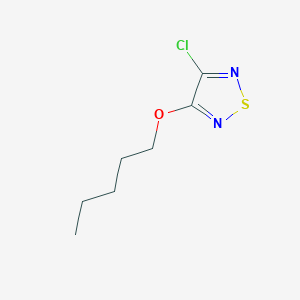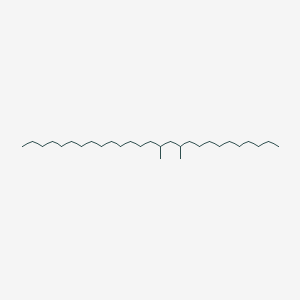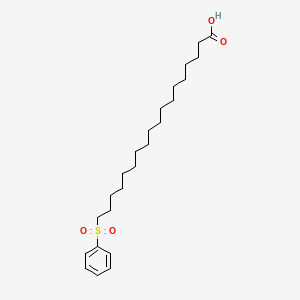
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol is a complex organic compound with a unique structure that includes an amino group, a dioxolane ring, and multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol typically involves multi-step organic reactions. One common approach is the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . The amino group and hydroxyl groups are introduced through subsequent reactions involving amination and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as toluenesulfonic acid or zirconium tetrachloride can be used to facilitate the formation of the dioxolane ring .
化学反応の分析
Types of Reactions
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used to substitute the amino group under acidic or basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives with different functional groups.
科学的研究の応用
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
作用機序
The mechanism of action of 6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dioxolane ring and amino group play crucial roles in these interactions, contributing to the compound’s overall activity .
類似化合物との比較
Similar Compounds
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: A compound with a similar dioxolane ring structure but different functional groups.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Another compound with a dioxolane ring and an amino group, but with different substituents.
Uniqueness
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol is unique due to its combination of an amino group, multiple hydroxyl groups, and a dioxolane ring
特性
CAS番号 |
138715-66-9 |
|---|---|
分子式 |
C11H23NO4 |
分子量 |
233.30 g/mol |
IUPAC名 |
6-amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol |
InChI |
InChI=1S/C11H23NO4/c1-3-9(13)10(14)6-8(12)7-11(2)15-4-5-16-11/h8-10,13-14H,3-7,12H2,1-2H3 |
InChIキー |
KHQNBZRZKAZCFK-UHFFFAOYSA-N |
正規SMILES |
CCC(C(CC(CC1(OCCO1)C)N)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Dimethyl 3,3'-[1,2-phenylenebis(oxy)]di(pent-2-enoate)](/img/structure/B14263830.png)


![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)

![N-[4-[(4-acetamidophenyl)sulfonylsulfamoyl]phenyl]acetamide](/img/structure/B14263855.png)




![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)


